molecular formula C13H11N3O5S B4964139 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B4964139
M. Wt: 321.31 g/mol
InChI Key: ZVENTBPEDSSMPV-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furan ring, a nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 2-methoxy-4-nitrophenyl isothiocyanate with furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamothioyl linkage may also play a role in binding to metal ions or other biomolecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c1-20-11-7-8(16(18)19)4-5-9(11)14-13(22)15-12(17)10-3-2-6-21-10/h2-7H,1H3,(H2,14,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVENTBPEDSSMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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